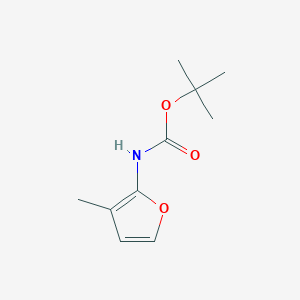
tert-Butyl (3-methylfuran-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-methylfuran-2-yl)carbamate is an organic compound with the molecular formula C10H15NO3 It is a derivative of carbamic acid and features a tert-butyl group attached to a 3-methylfuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl (3-methylfuran-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-methylfuran-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized by reacting tert-butyl carbamate with various aryl halides in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-methylfuran-2-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Oxygenated derivatives of the furan ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted furans with various functional groups.
Applications De Recherche Scientifique
tert-Butyl (3-methylfuran-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-methylfuran-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be easily removed under acidic conditions, revealing the free amine group. This property makes it useful in peptide synthesis and other applications where temporary protection of functional groups is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another carbamate used as a chemoselective tert-butoxycarbonylation reagent.
tert-Butyl (3-(methylamino)propyl)carbamate: A related compound with a different substituent on the carbamate group.
Uniqueness
tert-Butyl (3-methylfuran-2-yl)carbamate is unique due to the presence of the 3-methylfuran ring, which imparts distinct chemical properties and reactivity compared to other carbamates. This uniqueness makes it valuable in specific synthetic applications where the furan ring’s reactivity is advantageous.
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
tert-butyl N-(3-methylfuran-2-yl)carbamate |
InChI |
InChI=1S/C10H15NO3/c1-7-5-6-13-8(7)11-9(12)14-10(2,3)4/h5-6H,1-4H3,(H,11,12) |
Clé InChI |
WWJDMLAMKZUDRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
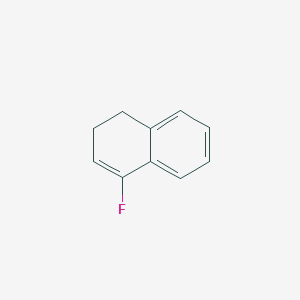
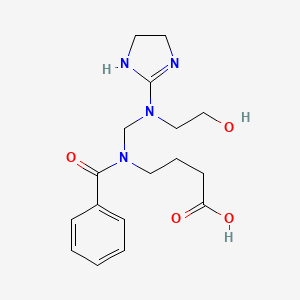
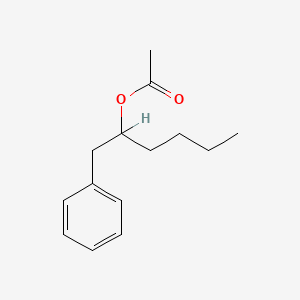
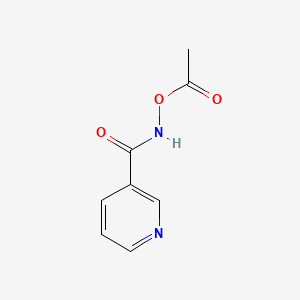
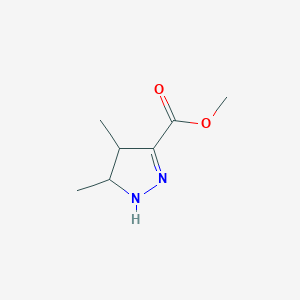

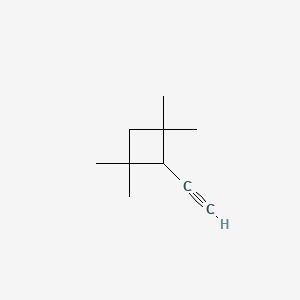
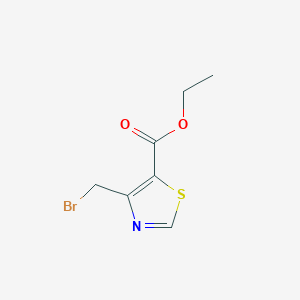
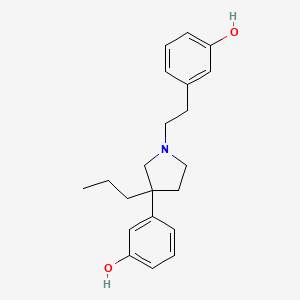
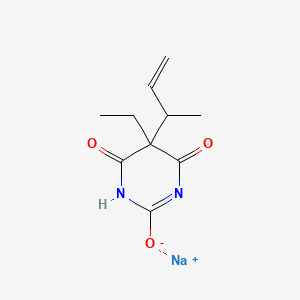
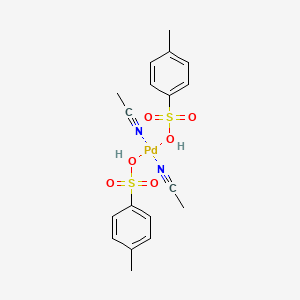
![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)
